(5Z)-5-{[(1-benzylpiperidin-4-yl)amino]methylidene}-3-(2-chlorophenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione
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Overview
Description
(5Z)-5-{[(1-benzylpiperidin-4-yl)amino]methylidene}-3-(2-chlorophenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a benzylpiperidine moiety, a chlorophenyl group, and a hydroxypyrimidine core, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[(1-benzylpiperidin-4-yl)amino]methylidene}-3-(2-chlorophenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the benzylpiperidine intermediate, followed by the introduction of the chlorophenyl group and the formation of the hydroxypyrimidine ring. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered in industrial production.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[(1-benzylpiperidin-4-yl)amino]methylidene}-3-(2-chlorophenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired product, with temperature, pressure, and solvent choice being critical factors.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as halogenated, nitrated, or sulfonated analogs. These derivatives can have different physical and chemical properties, making them useful for specific applications.
Scientific Research Applications
(5Z)-5-{[(1-benzylpiperidin-4-yl)amino]methylidene}-3-(2-chlorophenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5Z)-5-{[(1-benzylpiperidin-4-yl)amino]methylidene}-3-(2-chlorophenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzylpiperidine derivatives and hydroxypyrimidine analogs. These compounds share structural similarities but may differ in their chemical and biological properties.
Uniqueness
The uniqueness of (5Z)-5-{[(1-benzylpiperidin-4-yl)amino]methylidene}-3-(2-chlorophenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
5662-12-4 |
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Molecular Formula |
C23H23ClN4O3 |
Molecular Weight |
438.9 g/mol |
IUPAC Name |
5-[(1-benzylpiperidin-4-yl)iminomethyl]-1-(2-chlorophenyl)-6-hydroxypyrimidine-2,4-dione |
InChI |
InChI=1S/C23H23ClN4O3/c24-19-8-4-5-9-20(19)28-22(30)18(21(29)26-23(28)31)14-25-17-10-12-27(13-11-17)15-16-6-2-1-3-7-16/h1-9,14,17,30H,10-13,15H2,(H,26,29,31) |
InChI Key |
GQUCRIVKSBKQOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N=CC2=C(N(C(=O)NC2=O)C3=CC=CC=C3Cl)O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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